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Compound of Interest

Compound Name: 4-Cyclopentylphenol

Cat. No.: B072727

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental and literature data for 4-
Cyclopentylphenol. It includes a summary of its key physicochemical properties, detailed
protocols for its analytical characterization, and an overview of its interaction with a significant
biological signaling pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Cyclopentylphenol,
cross-referenced with available literature and database values. It is important to note that while
experimental data is provided where available, some values are based on computational
predictions.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b072727?utm_src=pdf-interest
https://www.benchchem.com/product/b072727?utm_src=pdf-body
https://www.benchchem.com/product/b072727?utm_src=pdf-body
https://www.benchchem.com/product/b072727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Property Value Source

Molecular Weight 162.23 g/mol PubChem[1]

Melting Point 64-66 °C Commercial Supplier Data
Boiling Point 155 °C @ 12 mmHg Commercial Supplier Data
Water Solubility Predicted logS: -3.25 Cheméo[2]

Not experimentally determined,;

K predicted to be similar to other Inferred from literature[3][4][5]
pKa

4-alkylphenols (approx. 10- [6][7]
10.5)
LogP Predicted XLogP3: 3.7 PubChem[1]

Experimental Protocols for Characterization

Detailed methodologies for the analytical characterization of 4-Cyclopentylphenol are
provided below. These protocols are based on established methods for the analysis of phenolic

compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Objective: To confirm the chemical structure of 4-Cyclopentylphenol.
e Instrumentation: A 400 MHz or higher NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of 4-Cyclopentylphenol in approximately 0.7 mL of
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (6 0.0 ppm).

e 'H NMR Acquisition:

o Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

o Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-5
seconds, and a 30° pulse angle.
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o Expected Signals: Resonances corresponding to the aromatic protons (in the 6 6.5-7.5
ppm region), the phenolic hydroxyl proton (variable, can be confirmed by D20 exchange),
the methine proton of the cyclopentyl group, and the methylene protons of the cyclopentyl

group.

13C NMR Acquisition:
o Acquire the carbon-13 NMR spectrum with proton decoupling.

o Expected Signals: Resonances for the aromatic carbons (in the o 110-160 ppm region)
and the aliphatic carbons of the cyclopentyl group (in the & 20-50 ppm region)[1].

. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-
Cyclopentylphenol.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

Sample Preparation: Prepare a dilute solution of 4-Cyclopentylphenol in a volatile solvent
such as dichloromethane or methanol.

GC-MS Analysis:

o Inject the sample into the GC, where it is vaporized and separated on a suitable capillary
column (e.g., a nonpolar column like DB-5ms).

o The separated components elute into the mass spectrometer.

o Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M*) at
m/z 162, corresponding to the molecular weight of 4-Cyclopentylphenol. Characteristic
fragment ions would also be observed[1].

. High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 4-Cyclopentylphenol and for quantitative analysis.
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e Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase

column.

» Sample Preparation: Dissolve a known concentration of 4-Cyclopentylphenol in the mobile

phase.
e HPLC Analysis:

o Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically
used.

o Detection: Monitor the elution profile at a wavelength of approximately 275 nm.

o The retention time and peak area can be used for identification and quantification against

a standard curve.

Biological Context: Estrogenic Activity

Literature suggests that 4-alkylphenols, including 4-Cyclopentylphenol, can act as
xenoestrogens, meaning they can mimic the effects of estrogen in the body. This activity is
primarily mediated through interaction with the estrogen receptor (ER).

Estrogen Receptor Signaling Pathway

The following diagram illustrates a simplified workflow of how a xenoestrogen like 4-
Cyclopentylphenol might activate the estrogen receptor signaling pathway, leading to

changes in gene expression.
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Estrogen receptor activation by a xenoestrogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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